molecular formula C13H18O2 B1295388 2-(Hexyloxy)benzaldehyde CAS No. 7162-59-6

2-(Hexyloxy)benzaldehyde

Cat. No. B1295388
CAS RN: 7162-59-6
M. Wt: 206.28 g/mol
InChI Key: IFOIDROUJIGQAV-UHFFFAOYSA-N
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Description

2-(Hexyloxy)benzaldehyde is a compound that can be inferred to have a benzaldehyde core structure with a hexyloxy substituent. While the provided papers do not directly discuss 2-(Hexyloxy)benzaldehyde, they do provide insights into the chemistry of related benzaldehyde derivatives and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of benzaldehyde derivatives can be achieved through various methods. For instance, the asymmetric benzoyloxylation of aldehydes catalyzed by (S)-2-(triarylmethyl)pyrrolidines provides a pathway to optically active alpha-benzoyloxyaldehydes, which are valuable chiral building blocks . Additionally, regio-selective formylation has been used to synthesize deuterated and carbon-13 labeled benzaldehydes, indicating the versatility of synthetic approaches for functionalized benzaldehydes . These methods could potentially be adapted for the synthesis of 2-(Hexyloxy)benzaldehyde by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be characterized using spectroscopic techniques such as NMR, UV-VIS, and IR spectroscopy, as well as X-ray crystallography . These techniques can help determine the geometry and electronic structure of the molecule. For example, the presence of intra- and intermolecular hydrogen bonding and the planarity of the molecule can be assessed . Density functional theory (DFT) calculations can also be employed to optimize molecular structures and predict properties .

Chemical Reactions Analysis

Benzaldehyde derivatives can undergo a variety of chemical reactions. The Cannizzaro reaction, where benzaldehyde is transformed into benzyl alcohol and benzoate under basic conditions, is one such reaction . Additionally, benzaldehydes can condense with amines to form Schiff bases, which can undergo further reactions such as the Amadori rearrangement . These reactions are relevant to the potential reactivity of 2-(Hexyloxy)benzaldehyde with nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be influenced by their functional groups and molecular structure. For example, the presence of electron-donating or withdrawing groups can affect the compound's reactivity and physical properties such as solubility and boiling point. The nonlinear optical properties of benzaldehyde imines have been studied, indicating that these compounds can have significant second-order nonlinear optical responses . The solvatochromic behavior of azo-benzaldehyde derivatives suggests that solvent interactions can significantly impact the spectroscopic properties of these molecules .

Scientific Research Applications

  • Summary of the Application: 2-(Hexyloxy)benzaldehyde is used in the synthesis of benzimidazoles, which are biologically active compounds. They are also used as ligands in constructing cyclometalated iridium(III) and ruthenium(II) complexes for organic light-emitting diodes and photosensitizers in dye-sensitized solar cells .

For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This suggests that 2-(Hexyloxy)benzaldehyde could potentially be used in reactions involving free radicals. Furthermore, the susceptibility of alkyl side-chains to oxidative reactions also suggests potential applications in oxidation reactions .

For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This suggests that 2-(Hexyloxy)benzaldehyde could potentially be used in reactions involving free radicals. Furthermore, the susceptibility of alkyl side-chains to oxidative reactions also suggests potential applications in oxidation reactions .

properties

IUPAC Name

2-hexoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-2-3-4-7-10-15-13-9-6-5-8-12(13)11-14/h5-6,8-9,11H,2-4,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOIDROUJIGQAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10221865
Record name 2-(Hexyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hexyloxy)benzaldehyde

CAS RN

7162-59-6
Record name 2-(Hexyloxy)benzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007162596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7162-59-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Hexyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 250 ml of DMF containing 207 g of anhydrous potassium carbonate (1.5M) was added 122 g of 4-hydroxybenzaldehyde and 181.6 g of hexylbromide. The resultant mixture was heated at reflux temperature overnight after which it was poured into cold water and extracted with ethylacetate. The extracts were dried and evaporated in vacuo to afford the desired subtitled intermediate (80% yield), b.p. 110°-115° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
I Erden - Asian Journal of Chemistry, 2010 - avesis.yildiz.edu.tr
The Schiff base ligands L(1) and L(2) with D-pi-D type have been synthesized from the reaction of 5-amino-1,10-phenanthroline and 5,6-diamino-1, 10-phenanthroline with 2-(hexyloxy)…
Number of citations: 2 avesis.yildiz.edu.tr
MR Stillings, AP Welbourn… - Journal of Medicinal …, 1986 - ACS Publications
This paper describes the synthesis and pharmacological evaluation of a number of substituted 1, 3, 4-thiadiazoles. The first member of the series, 2-(aminomethyl)-5-(2-biphenylyl)-l, 3, 4…
Number of citations: 172 pubs.acs.org
D Patil, M Jadhav, K Avhad, Y Gawale, N Sekar - Journal of Luminescence, 2018 - Elsevier
Four new N, N-diethylaniline comprising D-π-A and DA′-π-A type dyes were synthesized and characterized by 1 H NMR, 13 C NMR, and elemental analysis. The dyes show positive …
Number of citations: 19 www.sciencedirect.com
J Liu, AV Franiv, X Liu, Z Zhen - Journal of Materials Science: Materials in …, 2013 - Springer
Two principally novel organic nonlinear optical chromophores (1 and 2) with flexible (n-hexyl group) or rigid isolated (benzyl group) group are designed and successfully synthesized. …
Number of citations: 7 link.springer.com
Y Kawashima, F Amanuma, M Sato… - Journal of medicinal …, 1986 - ACS Publications
4, 6-Disubstituted 2-(morpholinocarbonyl) furo [3, 2-6] indole derivatives showedanalgesic and antiinflammatory activities when assayed by the acetic acid writhing test in mice and the …
Number of citations: 30 pubs.acs.org
Z Zhen - researchgate.net
Two principally novel organic nonlinear optical chromophores (1 and 2) with flexible (n-hexyl group) or rigid isolated (benzyl group) group are designed and successfully synthesized. …
Number of citations: 0 www.researchgate.net
Y Liang, Y Hao, X Liu, L Feng, M Chen, Q Tang… - Carbon, 2015 - Elsevier
A series of fulleropyrrolidine derivatives (FPx, x = 1–8) with alternating N-phenyl or N-methyl group were prepared as acceptors for polymer solar cells (PSCs) with the purpose of …
Number of citations: 11 www.sciencedirect.com
X Li, H Li, C Li, M Wang, Q Yang - ChemCatChem, 2023 - Wiley Online Library
Covalent organic frameworks (COFs) with imine linkage are promising solid supports to disperse ultra‐fine metal nanoparticles (NPs), but the modulation of their surface wettability, an …
PS Hariharan, D Moon, SP Anthony - CrystEngComm, 2017 - pubs.rsc.org
Highly stable supercooled fluorescent liquids and crystallization-induced reversible fluorescence switching have been achieved via varying the alkyl chain length of the alkoxy group in …
Number of citations: 19 pubs.rsc.org
D Mi, DH Hwang - Journal of Nanoscience and …, 2013 - ingentaconnect.com
Currently, [60] fullerene derivatives are the focus of considerable research due to their important roles in many fields, especially material science. In this study, we synthesized the …
Number of citations: 3 www.ingentaconnect.com

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